Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate

Description

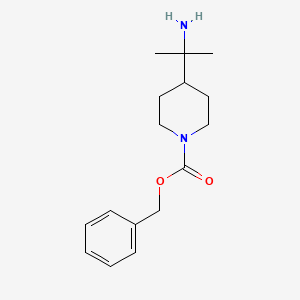

Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate protecting group and a branched 2-aminopropan-2-yl substituent at the 4-position of the piperidine ring. The benzyl group serves as a protective moiety, commonly used in organic synthesis to shield amines during multi-step reactions .

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,17)14-8-10-18(11-9-14)15(19)20-12-13-6-4-3-5-7-13/h3-7,14H,8-12,17H2,1-2H3 |

InChI Key |

ILUUMIXXBHNKHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of benzyl piperidine with 2-aminopropane-2-yl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Scientific Research Applications

Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, preventing the breakdown of acetylcholine and enhancing cholinergic transmission. This interaction involves binding to catalytic and peripheral anionic sites on the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate

- Structural Difference : The tert-butyl carbamate replaces the benzyl group.

- Impact: Stability: The tert-butyl group is acid-labile (cleaved via trifluoroacetic acid), whereas the benzyl group requires hydrogenolysis (H₂/Pd) for removal . Synthetic Utility: tert-Butyl protection is preferred in acidic reaction conditions, while benzyl groups are stable under basic conditions.

Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate

- Structural Difference: A pyridinylmethyl substituent replaces the 2-aminopropan-2-yl group.

- Biological Activity: Pyridine derivatives often exhibit enhanced binding to metalloenzymes or receptors due to lone-pair interactions . Synthesis: Prepared via cross-electrophile coupling (63% yield), highlighting differences in synthetic routes compared to alkylamine-functionalized analogs .

Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS 744178-29-8)

- Structural Difference: A linear 3-aminopropyl chain replaces the branched 2-aminopropan-2-yl group.

- Basicity: The primary amine (pKa ~10) is less sterically hindered than the secondary amine in the target compound (pKa ~9), affecting protonation states under physiological conditions .

Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate

- Structural Difference: A morpholine ring replaces the aminopropane moiety.

- Impact :

Physicochemical and Spectroscopic Comparison

| Property | Target Compound | tert-Butyl Analog | Pyridinylmethyl Analog | 3-Aminopropyl Analog |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₂ (estimated) | C₁₃H₂₅N₃O₂ | C₂₀H₂₅N₂O₃ | C₁₆H₂₄N₂O₂ |

| Molecular Weight | ~301.4 g/mol | 279.4 g/mol | 341.4 g/mol | 276.4 g/mol |

| 1H NMR (Key Shifts) | δ 1.2 (s, 6H, CH₃), 3.5 (br s, NH₂) | δ 1.4 (s, 9H, C(CH₃)₃) | δ 8.4 (d, pyridine-H) | δ 2.7 (t, NH₂CH₂) |

| 13C NMR | δ 156.1 (C=O), 49.8 (N-CH₂) | δ 155.9 (C=O), 28.2 (C(CH₃)₃) | δ 159.3 (pyridine-C) | δ 41.5 (NH₂CH₂) |

Biological Activity

Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate is a synthetic compound notable for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C$^{15}$H$^{22}$N$^{2}$O$^{2}$

Molecular Weight: Approximately 250.35 g/mol

The compound features a piperidine ring, which is a six-membered nitrogen-containing structure, along with a benzyl group and an amino acid-like substituent (2-aminopropan-2-yl) attached via a carboxylate functional group. This unique structure contributes to its diverse biological activities.

Research indicates that this compound interacts with various neurotransmitter systems, particularly:

- Dopamine Receptors: Potential modulation of dopaminergic pathways may offer therapeutic benefits in treating disorders like schizophrenia and Parkinson's disease.

- Serotonin Receptors: Its interaction with serotonin receptors suggests possible applications in mood regulation and anxiety disorders.

- Enzyme Inhibition: The compound has shown promise in inhibiting certain enzymes linked to neurodegenerative diseases, enhancing its profile as a neuroprotective agent.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies that highlight its potential effects:

Case Studies

-

Neuroprotective Study:

A study conducted on the neuroprotective effects of the compound revealed that it could significantly reduce cell death in neuronal cultures exposed to oxidative stress. This suggests its potential utility in conditions such as Alzheimer's disease. -

Antidepressant Evaluation:

In a behavioral model of depression, this compound showed rapid antidepressant-like effects comparable to established treatments like fluoxetine. -

Anticancer Research:

Initial investigations into its anticancer properties indicated that the compound could inhibit the growth of specific cancer cell lines, warranting further exploration into its mechanisms and efficacy against tumors .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic pathway allows for modifications that can enhance its biological activity:

- Starting Materials: Piperidine derivatives and benzyl halides.

- Reagents: Amino acids or their derivatives for introducing the 2-aminopropan-2-yl group.

- Final Steps: Carboxylation to achieve the final product.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Start with a benzyl-protected piperidine derivative (e.g., benzyl piperidine-1-carboxylate) and introduce the 2-aminopropan-2-yl group via alkylation or coupling reactions.

- Step 2 : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) to improve yield. Continuous flow reactors and automated systems can enhance reproducibility and scalability .

- Purification : Use column chromatography or preparative HPLC to isolate the compound. Confirm purity via analytical HPLC (>95%) .

Q. How is the purity and structural integrity of the compound confirmed?

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify proton and carbon environments. For example, characteristic peaks for the benzyl group appear at δ ~7.3 ppm (aromatic protons) and δ ~128–137 ppm (aromatic carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] calculated for : 275.1860) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .

- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthetic yield?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, replacing dichloromethane with tetrahydrofuran (THF) may improve solubility of intermediates .

- Catalyst Screening : Test palladium-based catalysts for coupling reactions or cesium carbonate for SNAr reactions, as seen in analogous piperidine derivatives .

- Flow Chemistry : Implement continuous flow reactors to reduce side reactions and improve heat transfer, achieving yields >80% .

Q. What in silico methods predict the compound’s biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). For example, the 2-aminopropan-2-yl group may form hydrogen bonds with catalytic residues .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS to assess target engagement .

Q. How can structure-activity relationships (SAR) be analyzed for this compound?

- Analog Synthesis : Modify substituents (e.g., replace the benzyl group with tert-butyl or introduce fluorine at the 3-position) and compare bioactivity .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC values for acetylcholinesterase) or cellular models (e.g., cytotoxicity in HEK293 cells) .

Q. What mechanistic studies elucidate its biological activity?

- Kinetic Studies : Measure time-dependent inhibition of target enzymes using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) for receptor interactions .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.